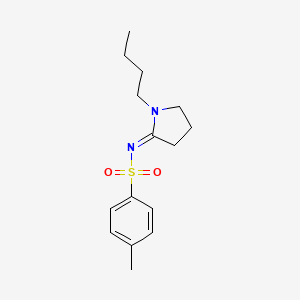
Carbamic acid, (((2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)amino)thioxomethyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (((2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)amino)thioxomethyl)-, ethyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyridinyl ring, and a thioxomethyl group. These structural features contribute to its reactivity and functionality in different chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (((2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)amino)thioxomethyl)-, ethyl ester typically involves multiple steps. One common method includes the reaction of 2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridine with thioxomethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures the efficient production of this compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (((2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)amino)thioxomethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl ring, where nucleophiles replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridinyl derivatives.
Aplicaciones Científicas De Investigación
Carbamic acid, (((2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)amino)thioxomethyl)-, ethyl ester has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of carbamic acid, (((2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)amino)thioxomethyl)-, ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the pyridinyl ring facilitates its interaction with nucleophilic sites. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, (methylsulfonyl)-, ethyl ester
- Carbamic acid, [2-[(methylsulfonyl)oxy]ethyl]-, ethyl ester
- [2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester
Uniqueness
Carbamic acid, (((2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)amino)thioxomethyl)-, ethyl ester is unique due to its combination of a trifluoromethyl group and a pyridinyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .
Propiedades
Número CAS |
141283-62-7 |
|---|---|
Fórmula molecular |
C11H13F3N4O4S2 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
ethyl N-[[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]carbamothioyl]carbamate |
InChI |
InChI=1S/C11H13F3N4O4S2/c1-3-22-10(19)17-9(23)16-7-4-6(11(12,13)14)5-15-8(7)18-24(2,20)21/h4-5H,3H2,1-2H3,(H,15,18)(H2,16,17,19,23) |
Clave InChI |
CCSOKBMSDHZTEB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC(=S)NC1=C(N=CC(=C1)C(F)(F)F)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid](/img/structure/B12706753.png)






![Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester](/img/structure/B12706805.png)


